molecular formula C16H8Cl2N2OS B377931 (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile CAS No. 332175-19-6

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile

Cat. No.: B377931
CAS No.: 332175-19-6
M. Wt: 347.2g/mol
InChI Key: VILJCXTVBGMJEZ-IZZDOVSWSA-N
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Description

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichlorophenyl isothiocyanate with an appropriate amine under basic conditions.

    Acrylonitrile Formation: The furan-2-yl group is introduced through a Knoevenagel condensation reaction between furan-2-carbaldehyde and malononitrile in the presence of a base such as piperidine.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the furan-2-yl acrylonitrile under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the furan-2-yl group may play crucial roles in binding to these targets, leading to the observed biological effects. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(pyridin-2-yl)acrylonitrile
  • (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
  • (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenyl)acrylonitrile

Uniqueness

The uniqueness of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2OS/c17-13-4-3-10(7-14(13)18)15-9-22-16(20-15)11(8-19)6-12-2-1-5-21-12/h1-7,9H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILJCXTVBGMJEZ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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